molecular formula C40H78O2 B15179566 Icosyl icosenoate CAS No. 93882-46-3

Icosyl icosenoate

Cat. No.: B15179566
CAS No.: 93882-46-3
M. Wt: 591.0 g/mol
InChI Key: ZQQPOGSRTFDKKJ-BSKJHSHCSA-N
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Description

Icosyl icosenoate is a long-chain ester compound with the molecular formula C40H78O2. It is formed by the esterification of icosanoic acid and icosanol. This compound is known for its unique properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Icosyl icosenoate can be synthesized through the esterification reaction between icosanoic acid and icosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, icosanoic acid and icosanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove the water formed during the reaction, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

Icosyl icosenoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of this compound can yield the corresponding alcohols.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Icosanoic acid and icosanol.

    Reduction: Icosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Icosyl icosenoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of icosyl icosenoate involves its interaction with biological membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can be hydrolyzed by esterases to release icosanoic acid and icosanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Icosyl stearate: Similar in structure but with a saturated fatty acid component.

    Icosyl palmitate: Contains a shorter fatty acid chain compared to icosyl icosenoate.

    Icosyl oleate: Contains a monounsaturated fatty acid similar to this compound but with a different chain length.

Uniqueness

This compound is unique due to its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific melting points, solubility, and reactivity profiles.

Properties

CAS No.

93882-46-3

Molecular Formula

C40H78O2

Molecular Weight

591.0 g/mol

IUPAC Name

icosyl (E)-icos-2-enoate

InChI

InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-40(41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,38H,3-35,37,39H2,1-2H3/b38-36+

InChI Key

ZQQPOGSRTFDKKJ-BSKJHSHCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCCCCCC

Origin of Product

United States

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